Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate is a versatile piperidine derivative with a molecular formula of C9H16ClNO4S and a molecular weight of 269.75 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chloromethyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Lacks the chloromethyl sulfonyl group, resulting in different reactivity and applications.
Chloromethyl piperidine-3-carboxylate: Lacks the ethyl ester group, leading to variations in solubility and stability.
Sulfonyl piperidine-3-carboxylate: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
The unique combination of functional groups in this compound makes it a valuable compound with distinct reactivity and applications .
Properties
Molecular Formula |
C9H16ClNO4S |
---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
ethyl 1-(chloromethylsulfonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C9H16ClNO4S/c1-2-15-9(12)8-4-3-5-11(6-8)16(13,14)7-10/h8H,2-7H2,1H3 |
InChI Key |
NOLFXJWUBMISBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)CCl |
Origin of Product |
United States |
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